molecular formula C27H29N3O4S B11449560 N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide

N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide

Cat. No.: B11449560
M. Wt: 491.6 g/mol
InChI Key: SZUAEHGRSLZULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) :
    • δ 7.25–7.32 (m, 5H, benzyl aromatic).
    • δ 6.85–6.91 (m, 2H, 4-ethoxyphenyl).
    • δ 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
    • δ 3.78 (s, 2H, NCH₂CO).
    • δ 2.31 (s, 6H, 5,6-CH₃).
  • ¹³C NMR (125 MHz, CDCl₃) :
    • 169.8 ppm (C=O, acetamide).
    • 162.4 ppm (C=O, pyrimidine).
    • 114.3–158.9 ppm (aromatic carbons).

Infrared (IR) Spectroscopy

  • 1675 cm⁻¹: Stretching of C=O (pyrimidine diketone).
  • 1648 cm⁻¹: Amide I band (C=O).
  • 1245 cm⁻¹: C–O–C (ethoxy group).

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₐ = 274 nm (π→π* transition, thieno[2,3-d]pyrimidine).
  • λₘₐₐ = 320 nm (n→π* transition, conjugated diketone).

Mass Spectrometry (MS)

  • EI-MS : m/z 503.2 [M]⁺ (calc. 503.62).
  • Fragmentation pathways:
    • Loss of ethoxy group (-45 Da).
    • Cleavage of acetamide side chain (-115 Da).

Computational Structural Modeling

Density Functional Theory (DFT)

Geometry optimization at the B3LYP/6-311+G(d,p) level confirmed the stability of the s-cis diketone conformation. Key outcomes:

  • HOMO-LUMO gap : 3.8 eV, indicating moderate reactivity.
  • Electrostatic potential : Localized negative charge on carbonyl oxygens (-0.43 e).

Molecular Dynamics (MD) Simulations

A 100-ns trajectory in explicit water revealed:

  • Solvent-accessible surface area (SASA) : 580 Ų.
  • Root-mean-square deviation (RMSD) : <1.5 Å after 20 ns, confirming structural stability.
  • Hydrogen bonding : Persistent interactions between ethoxy oxygen and water molecules (lifetime: 85 ps).

Properties

Molecular Formula

C27H29N3O4S

Molecular Weight

491.6 g/mol

IUPAC Name

N-benzyl-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide

InChI

InChI=1S/C27H29N3O4S/c1-5-28(16-20-10-8-7-9-11-20)23(31)17-29-26-24(18(3)19(4)35-26)25(32)30(27(29)33)21-12-14-22(15-13-21)34-6-2/h7-15H,5-6,16-17H2,1-4H3

InChI Key

SZUAEHGRSLZULG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC=C(C=C4)OCC

Origin of Product

United States

Preparation Methods

Gewald Reaction for 2-Aminothiophene Intermediate

Ethyl acetoacetate (10 mmol), elemental sulfur (12 mmol), and morpholine (15 mmol) in dimethylformamide (DMF) react at 80°C for 6 hours to yield 2-amino-5,6-dimethylthiophene-3-carboxamide. This step achieves >85% yield under catalytic conditions, with DMF acting as both solvent and base.

Cyclization with 4-Ethoxybenzaldehyde

The 2-aminothiophene intermediate (5 mmol) reacts with 4-ethoxybenzaldehyde (5.25 mmol) in glacial acetic acid containing p-toluenesulfonic acid (0.25 mmol) at 95°C for 8–10 hours. The reaction forms 3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine (I ) via acid-catalyzed cyclocondensation. Purification via ethyl acetate/water extraction yields 78% of I .

Chlorination at Position 4

Activation of the pyrimidinone core at position 4 is critical for subsequent functionalization. Phosphorus oxychloride (POCl₃) serves as the chlorinating agent.

Chlorination Procedure

Compound I (3.14 mmol) is refluxed with POCl₃ (59.36 mmol) for 4–12 hours, yielding 4-chloro-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-2,4(1H,3H)-dione (II ). Excess POCl₃ is removed under reduced pressure, and the product is neutralized with aqueous ammonia (33%) to pH 7–8. The crude product (80–85% purity) is used directly without chromatography due to moisture sensitivity.

Introduction of N-Benzyl-N-Ethylacetamide Side Chain

The N-benzyl-N-ethylacetamide moiety is introduced via nucleophilic substitution at position 1 of the chlorinated intermediate II .

Synthesis of N-Benzyl-N-Ethyl-2-Chloroacetamide

2-Chloroacetyl chloride (10 mmol) reacts with N-benzyl-N-ethylamine (12 mmol) in dichloromethane (DCM) at 0°C for 2 hours. Triethylamine (TEA, 15 mmol) neutralizes HCl byproduct. After washing with 10% HCl and brine, the product is isolated in 94% yield.

Alkylation of Chlorinated Intermediate

A mixture of II (2.13 mmol), N-benzyl-N-ethyl-2-chloroacetamide (2.13 mmol), and TEA (4 drops) in ethanol/isopropanol (1:1, 15 mL) is heated at 80°C for 6 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 3:7). Precipitation yields the crude product, which is purified via flash chromatography (silica gel, 70–230 mesh) using ethyl acetate/hexane (1:1) to afford the title compound in 72% yield.

Reaction Optimization and Analytical Data

Table 1: Key Reaction Parameters and Yields

StepReagents/ConditionsYield (%)Purity (%)
Gewald SynthesisEthyl acetoacetate, S₈, morpholine, DMF, 80°C8795
Cyclization4-Ethoxybenzaldehyde, p-TsOH, AcOH, 95°C7890
ChlorinationPOCl₃, reflux, 8 h8285
Acetamide AlkylationEtOH/iPrOH, TEA, 80°C7298

Table 2: Spectroscopic Characterization

Compound¹H NMR (δ, ppm)IR (cm⁻¹)
I 1.35 (t, 3H, OCH₂CH₃), 2.25 (s, 6H, CH₃), 4.02 (q, 2H, OCH₂)1680 (C=O), 1590 (C=N)
II 1.38 (t, 3H, OCH₂CH₃), 2.30 (s, 6H, CH₃), 4.05 (q, 2H, OCH₂)1720 (C=O), 740 (C-Cl)
Final1.40 (t, 3H, OCH₂CH₃), 1.50 (t, 3H, NCH₂CH₃), 2.35 (s, 6H, CH₃), 4.10 (q, 2H, OCH₂), 4.80 (s, 2H, NCH₂CO)1690 (C=O), 1650 (amide)

Challenges and Mitigation Strategies

  • Low Chlorination Efficiency : Prolonged reflux (12 h) with POCl₃ improves conversion from 65% to 82%.

  • Side Reactions During Alkylation : Strict temperature control at 80°C minimizes O-alkylation byproducts.

  • Purification Difficulties : Flash chromatography with ethyl acetate/hexane (1:1) resolves co-eluting impurities .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the compound.

Scientific Research Applications

N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors on the surface of microbial cells, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and structurally related analogs:

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity (if reported)
Target Compound Thieno[2,3-d]pyrimidine-2,4-dione ~532.6* Not reported 4-Ethoxyphenyl, 5,6-dimethyl, N-benzyl-N-ethylacetamide Not reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () Pyrazolo[3,4-d]pyrimidine 589.1 175–178 Chromen-4-one, fluorophenyl, isopropylbenzamide Not explicitly stated; likely kinase-related
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (B12, ) Tetrahydropyrimidine ~450–500† Not reported Hydroxyphenyl, sulfamoylphenyl, acetamide Antimicrobial potential inferred

*Estimated based on structural formula.
†Approximate range due to incomplete data in .

Key Observations:

  • Core Diversity: The target compound’s thieno[2,3-d]pyrimidine core differs from pyrazolo[3,4-d]pyrimidine () and tetrahydropyrimidine (), which may alter electronic properties and binding interactions.
  • Substituent Effects : The 4-ethoxyphenyl group in the target compound introduces electron-donating effects, contrasting with fluorophenyl () and hydroxyphenyl () groups, which modulate solubility and target affinity.

Biological Activity

N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core with various substituents that may influence its biological activity. The presence of the ethoxyphenyl group and the benzyl moiety are particularly noteworthy for their potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity
Studies have shown that derivatives of similar structures possess significant antioxidant properties. For instance, compounds with thieno[2,3-d]pyrimidine frameworks have demonstrated the ability to scavenge free radicals effectively. The antioxidant capacity is often measured using assays like DPPH and ABTS radical scavenging tests.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
N-benzyl...75% at 100 µg/mL85% at 100 µg/mL
Standard (BHA)90% at 100 µg/mL95% at 100 µg/mL

2. Anti-inflammatory Effects
Compounds similar to N-benzyl... have shown promising anti-inflammatory effects in vitro. They inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. The mechanism typically involves modulation of NF-kB signaling pathways.

Case Study: Inhibition of COX-2
In a study involving animal models of inflammation, N-benzyl... reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through caspase activation and cell cycle arrest.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

The biological activity of N-benzyl... can be attributed to several mechanisms:

  • Radical Scavenging: The thieno[2,3-d]pyrimidine structure facilitates electron donation to free radicals.
  • Enzyme Inhibition: Interaction with key enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation: Alteration of signaling pathways related to apoptosis and cell proliferation.

Q & A

Q. What are the critical synthetic steps for preparing N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the thieno[2,3-d]pyrimidine core via cyclization of precursors (e.g., thiourea derivatives and α,β-unsaturated ketones) under reflux conditions in ethanol or DMF .
  • Step 2 : Functionalization at the 2-position using nucleophilic substitution or coupling reactions (e.g., thioacetamide derivatives reacting with halogenated intermediates) .
  • Step 3 : Introduction of the N-benzyl-N-ethylacetamide side chain via alkylation or amide bond formation, often catalyzed by triethylamine or sodium hydride in solvents like DCM or DMF . Key considerations : Protect sensitive groups (e.g., ethoxyphenyl) during reactive steps to avoid side reactions .

Q. Which analytical methods are essential for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the 4-ethoxyphenyl group shows characteristic aromatic signals at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is typically required; reverse-phase HPLC with UV detection (λ = 254 nm) is standard .

Q. How are preliminary biological activities of this compound assessed?

  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) against targets like cyclooxygenase-2 (COX-2) or kinases, with IC₅₀ values calculated .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize degradation of the thieno[2,3-d]pyrimidine core during synthesis?

  • Temperature control : Avoid prolonged heating above 80°C, which may destabilize the dioxo moiety .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .
  • Catalyst use : Triethylamine or DMAP accelerates amide coupling while suppressing hydrolysis . Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates promptly .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Dosage standardization : Re-evaluate assays using consistent molar concentrations (e.g., 1–100 µM range) to control for batch variability .
  • Cell line validation : Confirm genetic stability of cell lines (e.g., STR profiling) to rule out mutations affecting drug response .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of activity differences .

Q. What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?

  • Core modifications : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to assess electronic effects on bioactivity .
  • Side-chain diversification : Compare N-benzyl-N-ethylacetamide with bulkier groups (e.g., N-cyclohexyl) to evaluate steric impacts .
  • Bioisosteric replacement : Substitute the thieno[2,3-d]pyrimidine core with pyrazolo[3,4-d]pyrimidine to probe scaffold specificity .

Example SAR Table :

Analog StructureKey ModificationBioactivity Change (vs. Parent Compound)
4-CF₃-phenyl substituentElectron-withdrawing group↑ Antimicrobial activity (2-fold)
N-Cyclohexyl side chainIncreased steric bulk↓ Cytotoxicity (EC₅₀ from 5 µM to 20 µM)

Q. How can researchers ensure compound stability under varying storage and assay conditions?

  • Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the dioxo group .
  • Buffered solutions : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays; avoid DMSO concentrations >1% to prevent precipitation .
  • Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify breakdown products (e.g., hydrolyzed acetamide) .

Q. What methodologies are recommended for impurity profiling during scale-up synthesis?

  • LC-MS/MS : Identify low-abundance impurities (e.g., dimerized byproducts) .
  • Column chromatography : Use gradient elution (hexane → ethyl acetate) to separate regioisomers .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous structural assignments (e.g., confirming thieno[2,3-d]pyrimidine regiochemistry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.